Cas no 5561-72-8 (Bicyclo[2.2.2]octane-1-methanamine,4-ethyl-N,N-dimethyl-, hydrochloride (1:1))

Bicyclo[2.2.2]octane-1-methanamine,4-ethyl-N,N-dimethyl-, hydrochloride (1:1) structure
5561-72-8 structure
Product Name:Bicyclo[2.2.2]octane-1-methanamine,4-ethyl-N,N-dimethyl-, hydrochloride (1:1)
CAS No:5561-72-8
MF:C26H22N4O2
MW:422.478485584259
CID:380712
PubChem ID:1039646
Update Time:2025-04-19

Bicyclo[2.2.2]octane-1-methanamine,4-ethyl-N,N-dimethyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octane-1-methanamine,4-ethyl-N,N-dimethyl-, hydrochloride (1:1)
    • 1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]phenyl]urea
    • 4,4'-bis[(anilinocarbonyl)amino]-1,1'-biphenyl
    • urea, N,N''-[1,1'-biphenyl]-4,4'-diylbis[N'-phenyl-
    • Oprea1_482327
    • N,N''-4,4'-biphenyldiylbis(N'-phenylurea)
    • Oprea1_447589
    • AKOS000493795
    • 5561-72-8
    • DTXSID10359899
    • ST034126
    • Inchi: 1S/C26H22N4O2/c31-25(27-21-7-3-1-4-8-21)29-23-15-11-19(12-16-23)20-13-17-24(18-14-20)30-26(32)28-22-9-5-2-6-10-22/h1-18H,(H2,27,29,31)(H2,28,30,32)
    • InChI Key: GINMUUGQTGCXMO-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1)NC1C=CC(=CC=1)C1C=CC(=CC=1)NC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 422.17446
  • Monoisotopic Mass: 422.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 82.3Ų

Experimental Properties

  • PSA: 82.26

Bicyclo[2.2.2]octane-1-methanamine,4-ethyl-N,N-dimethyl-, hydrochloride (1:1) Related Literature

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